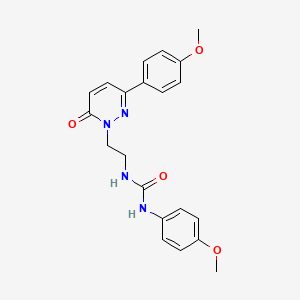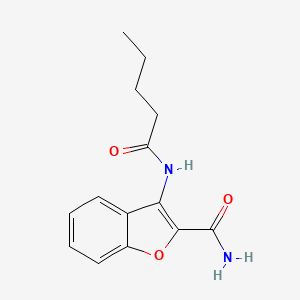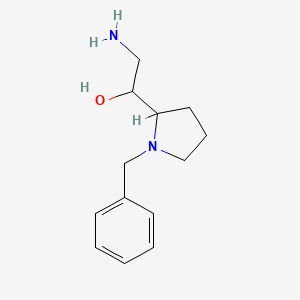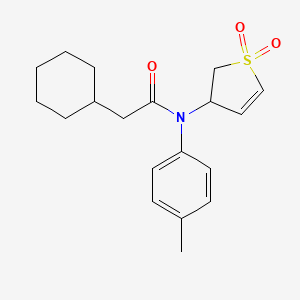![molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4](/img/structure/B2696787.png)
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . This compound has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, a carboxylic acid group, and a Boc-protected amine group . The Boc group is a bulky tert-butyl group attached to a carbonyl (C=O), which is further connected to an oxygen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the Boc group can be removed under acidic conditions, revealing the protected amine . Additionally, the carboxylic acid group can react with bases to form salts or with alcohols to form esters .科学的研究の応用
Reactivity and Synthesis
The reactivity of pyrazole derivatives has been extensively studied, leading to the development of various biologically active compounds. For example, the reaction of carboxylic acids chlorides with amine groups in pyrazole derivatives in the presence of triethylamine results in the formation of corresponding amides, indicating a pathway for functionalizing pyrazole compounds for further applications in medicinal chemistry and material science (Mironovich & Shcherbinin, 2014). Similarly, the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale demonstrates the versatility of pyrazole derivatives for generating compounds with potential pharmacological properties (Iminov et al., 2015).
Chemical Modifications
The modification of pyrazole derivatives to include various functional groups has been a subject of interest for enhancing their chemical properties. The condensation of N-Fmoc-amino acids with pyrazole derivatives presents a method for producing heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins (Mathieu et al., 2015). Additionally, the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids highlights the potential of pyrazole derivatives in peptide chemistry, offering new avenues for drug development and biochemical research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Structural and Magnetic Properties
The study of Cu(II) complexes of mono- and bicondensed N donor Schiff base 1H-pyrazolate ligands showcases the structural and magnetic properties of pyrazole-derived compounds. Such research indicates their potential applications in materials science, particularly in magnetic materials and molecular electronics (Malinkin et al., 2012).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of pyrazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and to fully characterize its physical and chemical properties.
特性
IUPAC Name |
2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTXYRXVDJPMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)

![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)


![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696725.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2696727.png)
